

head-to-head comparison of different synthetic routes to 2-Carbamoylisonicotinic acid

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Compound of Interest

Compound Name: 2-Carbamoylisonicotinic acid

Cat. No.: B174875

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A Head-to-Head Comparison of Synthetic Routes to 2-Carbamoylisonicotinic Acid

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. **2-Carbamoylisonicotinic acid**, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a head-to-head comparison of two prominent routes: the direct amidation of isonicotinic acid and the hydrolysis of 2-cyanoisonicotinic acid. This objective analysis, supported by available experimental data, will assist in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material accessibility.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary synthetic routes to **2-Carbamoylisonicotinic acid**.

Parameter	Route 1: Direct Amidation of Isonicotinic Acid	Route 2: Hydrolysis of 2-Cyanoisonicotinic Acid
Starting Material	Isonicotinic Acid	2-Cyanoisonicotinic Acid
Key Reagents	Formamide, Ammonium Peroxodisulfate, Sulfuric Acid	Sodium Hydroxide, Hydrochloric Acid
Solvent	Acetonitrile, Water	Water
Reaction Temperature	65-75 °C	Reflux (approx. 100 °C)
Reaction Time	Not explicitly stated, but addition of peroxodisulfate is key	4 hours[1]
Reported Yield	> 80% (for the carboxamide intermediate)[2]	89.6% (for a similar hydrolysis of 2-cyanopyridine)[1]
Product Purity	High purity reported for the intermediate[2]	Not explicitly stated for the target molecule
Key Advantages	High reported yield, readily available starting material.	Potentially high yield, straightforward hydrolysis.
Key Disadvantages	Use of a strong oxidizing agent, detailed protocol for product isolation not fully available.	Accessibility and cost of 2-cyanoisonicotinic acid, lack of a specific protocol for this substrate.

Experimental Protocols

Route 1: Direct Amidation of Isonicotinic Acid

This route is based on the direct carboxamidation of isonicotinic acid in the presence of formamide and a peroxodisulfate salt. The following protocol is adapted from a patented process for the preparation of 2,4-pyridinedicarboxylic acid, where **2-Carbamoylisonicotinic acid** is a key intermediate[2].

Materials:

- Isonicotinic acid
- Acetonitrile
- Sulfuric acid (98%)
- Formamide
- Ammonium peroxodisulfate
- Water

Procedure:

- In a suitable reaction vessel, a suspension of isonicotinic acid in acetonitrile is prepared at room temperature.
- Concentrated sulfuric acid is added to the suspension.
- The mixture is heated to approximately 60 °C.
- A solution of formamide in water is added to the reaction mixture, resulting in a clear solution.
- The solution is then heated to 70 °C.
- Ammonium peroxodisulfate is added portion-wise to the reaction mixture while maintaining the temperature between 65 °C and 75 °C.
- After the addition is complete, the reaction is stirred for a period to ensure completion.
- Purification (Proposed): The reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to remove organic impurities. The pH of the aqueous layer is then carefully adjusted with hydrochloric acid to precipitate the **2-Carbamoylisonicotinic acid**. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Hydrolysis of 2-Cyanoisonicotinic Acid

This proposed route involves the hydrolysis of the nitrile group of 2-cyanoisonicotinic acid to a carboxamide. While a specific protocol for this exact substrate is not readily available, the following procedure is adapted from the well-established hydrolysis of 2-cyanopyridine to picolinamide and subsequently to picolinic acid[1][3].

Materials:

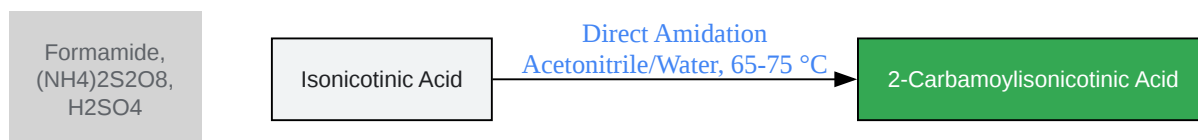
- 2-Cyanoisonicotinic acid
- Sodium hydroxide (30% solution)
- Hydrochloric acid (30% solution)
- Deionized water

Procedure:

- 2-Cyanoisonicotinic acid is dissolved in deionized water in a round-bottom flask equipped with a reflux condenser.
- A 30% solution of sodium hydroxide is added to the flask.
- The reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours.
- The reaction is monitored for the consumption of the starting material.
- After completion, the reaction mixture is cooled to room temperature.
- The pH of the solution is carefully adjusted with a 30% hydrochloric acid solution to precipitate the **2-Carbamoylisonicotinic acid**. The isoelectric point should be carefully determined to maximize precipitation.
- The precipitated solid is collected by filtration, washed with cold deionized water, and dried under vacuum.

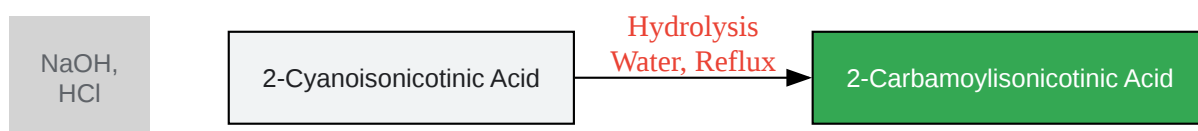
Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic routes.



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Caption: Route 1: Direct Amidation of Isonicotinic Acid.



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Caption: Route 2: Hydrolysis of 2-Cyanoisonicotinic Acid.

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